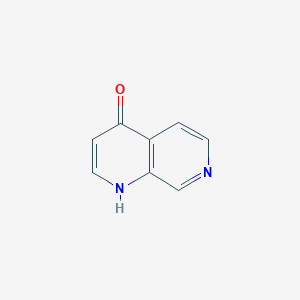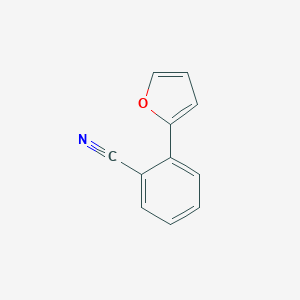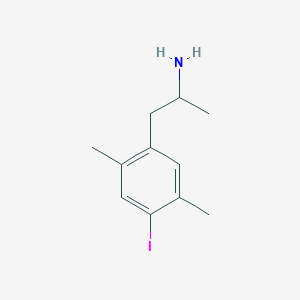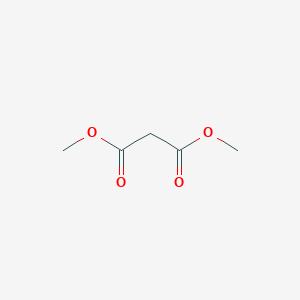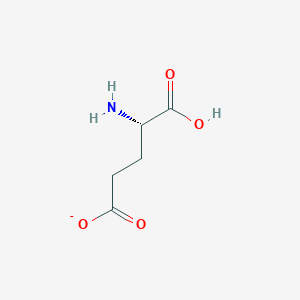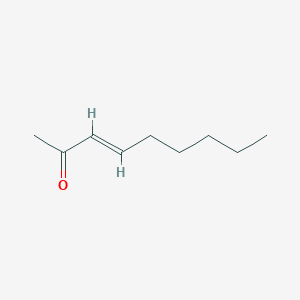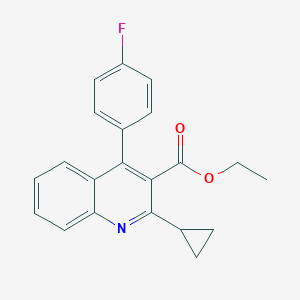
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
概要
説明
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C21H18FNO2 . It has a molecular weight of 335.38 . The compound is typically stored in a sealed, dry environment at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid. These raw materials are taken in THF (Tetra Hydro Furan) to generate a diborane-THF solution. The ester carbonyl is then reduced into an alcoholic hydroxyl by the diborane-THF solution taken as a reducing agent solution to obtain the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is 1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 . The Canonical SMILES for the compound is CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate include the reduction of an ester carbonyl into an alcoholic hydroxyl .
Physical And Chemical Properties Analysis
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate has a molecular weight of 335.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds .
科学的研究の応用
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
This compound, also known as CPQ, is an intermediate in the synthesis of various pharmaceuticals, including NK-104 . Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic benefits.
Organic Synthesis
As an intermediate, CPQ is used in complex organic synthesis processes to create more intricate molecules. Its reactivity can be harnessed to form bonds with other organic compounds, expanding the possibilities for new synthetic pathways .
Material Science
The quinoline ring present in CPQ provides a stable framework for the development of materials with specific electronic or photonic properties. This could be useful in creating new types of semiconductors or photovoltaic materials.
Analytical Chemistry
CPQ can serve as a standard or reference compound in analytical methods such as chromatography or mass spectrometry, aiding in the identification and quantification of similar compounds .
Chemical Education
Biochemistry Research
Agricultural Chemistry
Environmental Science
WIPO - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3… ChemicalBook - 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde Sigma-Aldrich - Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate EvitaChem - Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate compound used in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor . The primary target of this compound is therefore the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol.
Biochemical Pathways
The compound affects the mevalonate pathway , a crucial biochemical pathway in the body’s production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the compound reduces the production of mevalonate, leading to a decrease in cholesterol synthesis .
Result of Action
The primary molecular effect of this compound, through its role in the synthesis of Pitavastatin, is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in the production of mevalonate and subsequently, a reduction in cholesterol synthesis . The cellular effects would include a decrease in the levels of intracellular cholesterol.
特性
IUPAC Name |
ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRCWXJKFLLFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449844 | |
| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
CAS RN |
148516-11-4 | |
| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps in synthesizing Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate?
A1: The synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves several crucial steps []:
- Bromination: The newly formed alcohol is then converted to a bromide using PBr3. This yields 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial intermediate confirmed by NMR and LC-MS [].
Q2: Has the crystal structure of any intermediates in the synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate been determined?
A2: Yes, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate, has been determined using X-ray diffraction and analyzed with SHELXTL-97 software []. This analysis revealed that the compound crystallizes in the triclinic system, belonging to the space group P-1, with specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) Å3; Z=2) []. This structural information provides valuable insights into the molecular conformation and arrangement of this intermediate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

